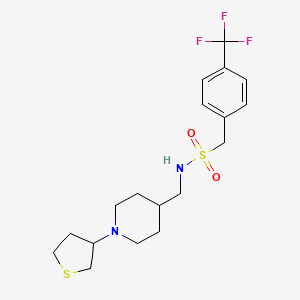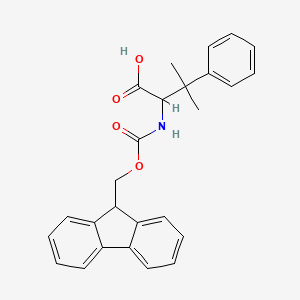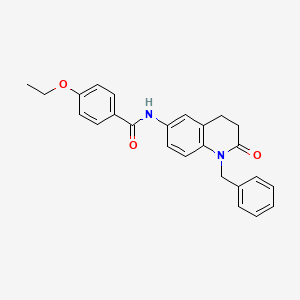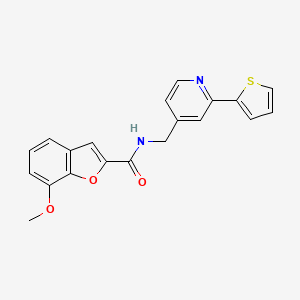
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is involved in the synthesis of various heterocyclic compounds. The cycloaddition reactions involving compounds with oxadiazolyl azide and quinazolinone azide groups are essential for creating novel heterocycles like 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones, which are vital in medicinal chemistry and materials science (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007).
Molecular Rearrangement Studies
The chemical structure of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is significant in studying molecular rearrangements. Transformations like the conversion of isoxazole-3-carboxylic acids into oxadiazoles through rearrangement show the compound's utility in exploring new chemical pathways and understanding reaction mechanisms (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Antitumor Activity
Compounds bearing the 1,2,4-oxadiazole ring, related structurally to 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been synthesized and shown to possess significant antitumor activity. This underscores the potential use of such compounds in the development of new cancer therapies (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one, which is then reacted with anthranilic acid to form the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "m-tolyl hydrazine", "acetic anhydride", "sodium acetate", "chloroacetic acid", "sodium hydroxide", "thionyl chloride", "anthranilic acid", "triethylamine", "4-dimethylaminopyridine", "N,N-dimethylformamide", "ethyl acetate", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one", "a. React 2,5-dimethylphenylamine with m-tolyl hydrazine in the presence of acetic anhydride and sodium acetate to form 3-(m-tolyl)-1,2,4-oxadiazol-5-amine.", "b. React 3-(m-tolyl)-1,2,4-oxadiazol-5-amine with chloroacetic acid and sodium hydroxide to form 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one.", "c. React 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one with thionyl chloride to form 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-ol.", "d. React 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-ol with triethylamine and 4-dimethylaminopyridine in N,N-dimethylformamide to form 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one.", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. React 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one with anthranilic acid in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane to form the final product." ] } | |
Número CAS |
1207056-17-4 |
Nombre del producto |
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.487 |
Nombre IUPAC |
3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3 |
Clave InChI |
SKILLHDYANAGLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2629511.png)



![1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629516.png)
![2-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2629517.png)

![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)

![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2629529.png)